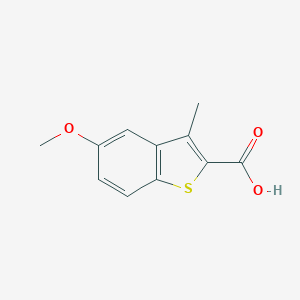

5-メトキシ-3-メチル-1-ベンゾチオフェン-2-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid” is a chemical compound . It’s important to note that the information available is limited and may not fully cover all aspects of this compound .

Synthesis Analysis

The synthesis of 1-benzothiophene-3-carboxylic acid derivatives, which could potentially include “5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid”, involves both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .Molecular Structure Analysis

The molecular structure of “5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid” is represented by the linear formula: C10H8O3S . The molecular weight of this compound is 208.237 .Chemical Reactions Analysis

The chemical reactions involving 1-benzothiophene-3-carboxylic acid derivatives, including “5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid”, are complex and involve several steps . For instance, the reaction between sulfides and aryne intermediates is an attractive method for preparing a wide range of organosulfur compounds .作用機序

The mechanism of action of 5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid involves the inhibition of specific enzymes and proteins that are involved in various biochemical and physiological processes. 5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid has been shown to inhibit the activity of enzymes such as protein kinase C, which is involved in the regulation of cell growth and differentiation.

Biochemical and Physiological Effects:

5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of immune responses. Studies have also shown that 5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid can affect the expression of certain genes and proteins involved in various cellular processes.

実験室実験の利点と制限

One of the primary advantages of using 5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid in lab experiments is its ability to selectively target specific enzymes and proteins. This makes it a useful tool in studying various biochemical and physiological processes. However, one of the limitations of using 5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid is its potential toxicity, which can limit its use in certain experiments.

将来の方向性

There are several future directions for the use of 5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid in scientific research. One potential application is in the study of autoimmune diseases, where 5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid can be used to modulate immune responses. Another potential application is in the development of new cancer therapies, where 5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid can be used to target specific enzymes and proteins involved in cancer cell growth and proliferation.

In conclusion, 5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid is a unique and versatile compound that has gained significant attention in the scientific community due to its potential applications in biological research. Its ability to selectively target specific enzymes and proteins makes it a useful tool in studying various biochemical and physiological processes. With further research, 5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid has the potential to be used in the development of new therapies for various diseases.

合成法

The synthesis of 5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid can be achieved through several methods, including the reaction of 2-methyl-3-thiophenecarboxylic acid with methoxyacetic acid in the presence of a dehydrating agent. Another method involves the reaction of 2-methyl-3-thiophenecarboxylic acid with methoxyacetyl chloride in the presence of a base.

科学的研究の応用

がん治療

ベンゾチオフェン誘導体は、抗がん特性を持つことが示されています。5位へのメトキシ基の付加は、化合物の癌細胞増殖阻害能力に影響を与える可能性があります。 研究者らは、特に白血病、非小細胞肺癌、大腸癌において、さまざまな癌細胞株に対するその有効性を調べることができます .

抗炎症および鎮痛用途

5-メトキシ-3-メチル-1-ベンゾチオフェン-2-カルボン酸の他のベンゾチオフェン誘導体との構造的類似性は、潜在的な抗炎症および鎮痛作用を示唆しています。 これは、副作用の少ない新しい非ステロイド系抗炎症薬(NSAID)の開発のための候補となる可能性があります .

化学合成

化合物のカルボン酸基は、アミド、エステル、その他の誘導体の作成を可能にするため、化学合成の用途が広いハンドルです。 これは、複雑な有機分子の合成における貴重な構成要素となります .

分析化学

分析化学では、5-メトキシ-3-メチル-1-ベンゾチオフェン-2-カルボン酸は、クロマトグラフィーや質量分析における標準または参照化合物として使用できます。 その独自の質量と保持時間は、類似の化合物の同定と定量に役立ちます .

Safety and Hazards

特性

IUPAC Name |

5-methoxy-3-methyl-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3S/c1-6-8-5-7(14-2)3-4-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQORKYGLRMIEKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21243-02-7 |

Source

|

| Record name | 5-methoxy-3-methyl-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}butanamide](/img/structure/B504661.png)

![3,4-dimethyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B504663.png)

![2,2-diphenyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B504664.png)

![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methoxy-3-methylbenzamide](/img/structure/B504668.png)

![Ethyl 5-{[(4-chlorophenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B504669.png)

![Ethyl 2-(4-morpholinyl)-5-[(phenoxyacetyl)amino]benzoate](/img/structure/B504670.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-N'-(2-chloro-4-methylbenzoyl)thiourea](/img/structure/B504672.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B504679.png)

![Methyl 3-[(3-bromo-4-methoxybenzoyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B504680.png)

![Ethyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B504681.png)

![Ethyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B504682.png)

![Ethyl 3-[(5-chloro-2-methoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B504683.png)